1'-(2-chlorobenzyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-(2-chlorobenzyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
Spiro[1,3-dioxane-2,3’-indol]: The core structure consists of a spirocyclic dioxane fused with an indole ring. This arrangement imparts unique properties to the compound.
Preparation Methods
Synthetic Routes:
-
Synthesis from Indole Precursor
- Start with an indole derivative (e.g., 2-chloroindole).
- Introduce a chlorobenzyl group at the 1-position using a suitable reagent (e.g., 2-chlorobenzyl chloride).
- Nitrate the resulting compound to obtain the nitro derivative.
- Cyclize the nitro compound with a dioxane ring (e.g., ethylene glycol) to form the spiro structure.
-
Industrial Production
- Industrial-scale synthesis typically involves multistep processes, optimizing yields and purity.
Reaction Conditions:
- Reactions occur under mild conditions (room temperature to reflux).
- Solvents: Commonly used solvents include dichloromethane, ethanol, or acetonitrile.
Chemical Reactions Analysis
1’-(2-chlorobenzyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one participates in various reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl₂/HCl.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Oxidation: Oxidation of the spirocyclic dioxane moiety may yield interesting derivatives.
Major products:
- Reduced compound: 1’-(2-aminobenzyl)-5-methyl-5-spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one.
Scientific Research Applications
1’-(2-chlorobenzyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one finds applications in:
Medicinal Chemistry: Investigated as potential anticancer agents due to the indole scaffold.
Biological Studies: Used as fluorescent probes for cellular imaging.
Materials Science: Explored for its luminescent properties.
Mechanism of Action
Molecular Targets: The indole portion may interact with cellular receptors or enzymes.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: The spirocyclic dioxane-indole fusion sets it apart.
Similar Compounds: Related compounds include other spirocyclic indoles and nitro-substituted heterocycles.
Properties
Molecular Formula |
C19H17ClN2O5 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
1'-[(2-chlorophenyl)methyl]-5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C19H17ClN2O5/c1-18(22(24)25)11-26-19(27-12-18)14-7-3-5-9-16(14)21(17(19)23)10-13-6-2-4-8-15(13)20/h2-9H,10-12H2,1H3 |
InChI Key |
BFCDOJQJHMHDON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)OC1)[N+](=O)[O-] |
Origin of Product |
United States |
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